![molecular formula C16H10ClN3OS B2651471 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol CAS No. 378203-46-4](/img/structure/B2651471.png)
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol
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Description
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol, also known as BCPP, is a synthetic compound with a wide range of applications in scientific research. BCPP is a member of the pyrazol-5-ol family of compounds, which are known for their ability to interact with cellular proteins and elicit a variety of biochemical and physiological responses. BCPP is of particular interest due to its ability to modulate the activity of several important enzymes, making it a useful tool for studying the mechanisms of action of these enzymes.
Scientific Research Applications
- BCP has been investigated for its potential in cancer treatment. Researchers from Nankai University’s Chemistry School developed a novel drug that targets mitochondria, the “energy factories” within cells. By combining BCP with a peptide derived from the anti-apoptotic protein Bax, they created a dual-action drug. This drug effectively promotes tumor cell death while inhibiting the tumor cells’ anti-apoptotic pathways .
- BCP disrupts mitochondrial membrane potential, leading to mitochondrial dysfunction. This disruption releases cytochrome c, a key factor in apoptosis (programmed cell death). By targeting mitochondria, BCP offers a unique approach to modulating cellular processes .
- The study of BCP exemplifies supramolecular chemistry, where molecules interact through non-covalent forces. Researchers designed BCP to form specific complexes with mitochondrial components, demonstrating the power of supramolecular interactions in drug design .
- BCP’s properties make it an attractive candidate for drug delivery. Its ability to target mitochondria could enhance drug efficacy while minimizing side effects. Researchers explore BCP-based nanocarriers for targeted drug delivery .
- BCP’s impact on mitochondrial function extends beyond cancer. It may play a role in neuroprotection by influencing neuronal energy metabolism and preventing mitochondrial dysfunction associated with neurodegenerative diseases .
- Investigating BCP’s photophysical properties is essential. Its fluorescence behavior, absorption spectra, and excited-state dynamics provide insights for applications in imaging, sensors, and optoelectronics .
Anticancer Therapy
Mitochondrial Dysfunction Modulation
Supramolecular Chemistry
Drug Delivery Systems
Neuroprotection
Photophysical Properties
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS/c17-11-7-5-10(6-8-11)13-9-15(21)20(19-13)16-18-12-3-1-2-4-14(12)22-16/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMOAUDIKGFHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol |
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